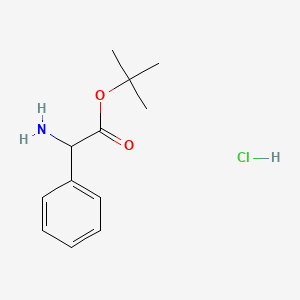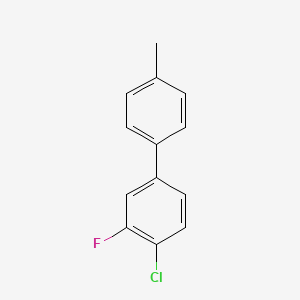![molecular formula C10H14N2S B12097259 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is an organic compound with the molecular formula C({10})H({14})N(_{2})S. This compound features a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available thiophene derivatives.
Step 1: The thiophene ring is functionalized with a dimethylaminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and dimethylamine are reacted with thiophene.
Step 2: The resulting intermediate is then subjected to a Sonogashira coupling reaction with propargylamine to introduce the prop-2-yn-1-amine group.
Industrial Production Methods
Industrial production of 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe or ligand in studies involving thiophene derivatives. Its ability to interact with biological macromolecules makes it useful in understanding biochemical pathways.
Medicine
The compound’s structural features suggest potential pharmacological activities. It can be explored for its effects on various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and electronic components, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)methylthiophene: Lacks the prop-2-yn-1-amine group, making it less versatile in reactions involving alkyne chemistry.
Thiophene-3-ylmethylamine: Does not have the dimethylamino group, reducing its ability to participate in certain nucleophilic reactions.
Propargylamine derivatives: While they contain the prop-2-yn-1-amine group, they lack the thiophene ring, which limits their electronic properties.
Uniqueness
3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine stands out due to its combination of a thiophene ring, a dimethylamino group, and a prop-2-yn-1-amine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14N2S |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C10H14N2S/c1-12(2)7-10-6-9(8-13-10)4-3-5-11/h6,8H,5,7,11H2,1-2H3 |
InChI-Schlüssel |
GDONXDXGFJHMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CS1)C#CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)








![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)
![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)

